1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane
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Overview
Description
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO It is a derivative of cyclohexane, featuring a bromomethyl group, a methyl group, and a 4-methylpentyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-((4-methylpentyl)oxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Elimination: Potassium tert-butoxide in tert-butanol for E2 elimination.
Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.
Major Products
Substitution: Formation of 1-(aminomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Elimination: Formation of 1-methyl-3-methyl-1-((4-methylpentyl)oxy)cyclohexene.
Oxidation: Formation of 1-(hydroxymethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane: Similar structure but with a seven-membered ring.
1-(Chloromethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a 4-methylpentyl ether group on the cyclohexane ring.
Properties
Molecular Formula |
C14H27BrO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-12(2)6-5-9-16-14(11-15)8-4-7-13(3)10-14/h12-13H,4-11H2,1-3H3 |
InChI Key |
WQBYMQLWJVBDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCCCC(C)C |
Origin of Product |
United States |
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